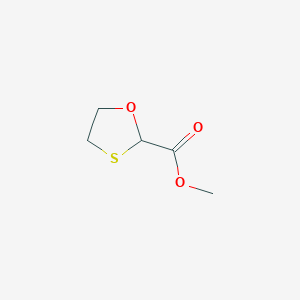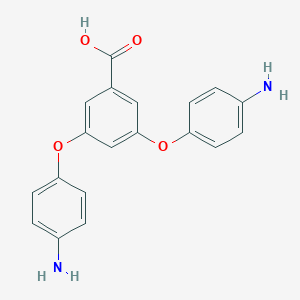
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Übersicht
Beschreibung
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung enantiomerenangereicherter Zwischenprodukte
Diese Verbindung wird bei der Herstellung von enantiomerenangereicherten Zwischenprodukten durch Ganzzell-Biokatalysatoren verwendet . Das Verhältnis von Substrat zu Katalysator (S/C) ist ein Hauptziel für die Anwendung der asymmetrischen Produktion . Eine attraktive Erhöhung des S/C wurde in einem natürlichen tiefen eutektischen Lösungsmittel (NADES) erzielt, das ein Reaktionssystem unter mikroaeroben Bedingungen für die Hochproduktion von (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) mit Candida tropicalis 104 enthält .
Pharmazeutische Synthese
Das optisch aktive Isomer von 3,5-Bis(trifluoromethyl)phenylethanol (3,5-BTPE) hat sich in der pharmazeutischen Synthese als vielseitig erwiesen . Zum Beispiel wird ®-[3,5-Bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) zur Herstellung der NK1-Antagonisten verwendet , und (S)-3,5-BTPE ist ein wichtiges Zwischenprodukt des Lipidsenkers .
Synthese von Schmerzmitteln
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, ein wichtiges chirales Zwischenprodukt von selektiven Tetrodotoxin-sensitiven Blockern, wurde effizient durch ein Bienzym-Kaskadensystem synthetisiert, das durch R-ω-Transaminase (ATA117) und ein Alkoholdehydrogenase (ADH)-Koexpressionsystem gebildet wurde .
Katalysator in der enantioselektiven Aza-Diels-Alder-Reaktion
Diese Verbindung ist ein Vorläufer einer chiralen Brønsted-Säure, die zur Katalyse einer enantioselektiven Aza-Diels-Alder-Reaktion verwendet wird, die bicyclische Lactame liefert .
Hydroaminierung von Amino-Olefinen
Seltenerdmetallkomplexe dieses chiralen Binaphthols katalysieren eine intramolekulare Hydroaminierung von Amino-Olefinen, die zu chiralen Pyrrolidinen führt .
Förderung organischer Transformationen
Heutzutage wird es häufig zur Förderung organischer Transformationen verwendet, und das 3,5-Bis(trifluoromethyl)phenyl-Motiv darin wird ubiquitär in H-Bindungskatalysatoren eingesetzt
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the development of painkillers . The efficient synthesis of this compound using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This strategy exhibits an attractive potential for enhancing the catalytic efficiency of whole-cell-mediated reduction .
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine interacts with enzymes such as R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in biochemical reactions . These interactions are crucial for the efficient synthesis of the compound. The compound is synthesized using self-assembled dual-enzyme clusters (DENCs), which are formed by covalently combining purified SpyCatcher-ATA117 and SpyTag-ADH .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes ATA117 and ADH . ATA117 acts as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone, leading to the highest efficiency in product performance . To further improve the product yield, ADH is introduced into the reaction system to promote an equilibrium shift .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound synthesized using DENCs showed improved storage stability by 36.2% and pH stability by 11.2% compared with those of free double enzymes . Moreover, DENCs retained more than 78% of the initial activity after being reused in the preparation of the compound for five cycles .
Metabolic Pathways
This compound is involved in the metabolic pathway of the synthesis of selective tetrodotoxin-sensitive blockers
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381994 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187085-97-8 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative biosynthetic approach has been explored for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine?
A1: Recent research has focused on using a bienzyme cascade system for the efficient biosynthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. This system employs two enzymes: an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium and enhance product yield []. This method has proven highly efficient, achieving an enantiomeric excess of over 99.9% for the desired (R)-enantiomer [].
Q2: How does the bienzyme cascade system compare to using a single enzyme for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production?
A2: Studies have shown that the bienzyme cascade system significantly improves substrate handling capacity compared to using ATA117 alone. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, incorporating both ATA117 and ADH, exhibited a 1.5-fold increase in substrate handling capacity under specific reaction conditions []. This highlights the advantage of employing a bienzyme approach for enhanced efficiency in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

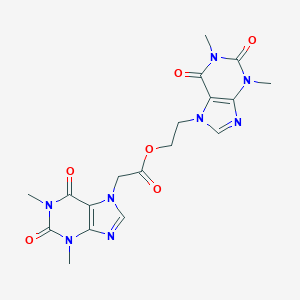
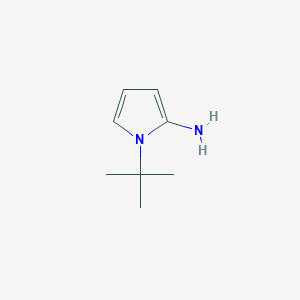
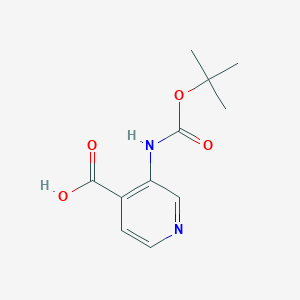
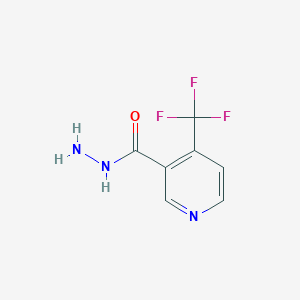
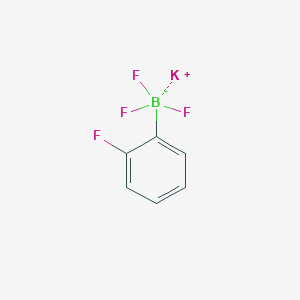
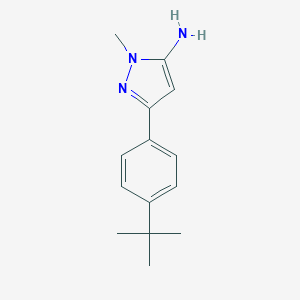
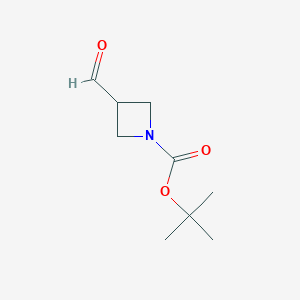
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)


